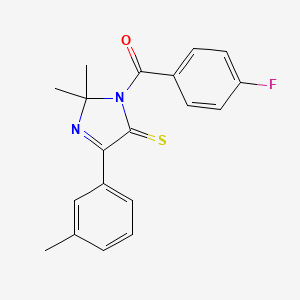![molecular formula C19H21N3O3 B2589970 6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one CAS No. 2310097-70-0](/img/structure/B2589970.png)
6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It belongs to a class of drugs called mitochondrial metabolism inhibitors, which target the metabolic vulnerabilities of cancer cells.
Mécanisme D'action
6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one targets the mitochondrial tricarboxylic acid (TCA) cycle, which is responsible for generating ATP, the energy currency of the cell. Cancer cells have altered metabolism, and they rely heavily on the TCA cycle for their energy needs. 6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one disrupts the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are essential for the cycle to function properly. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects
6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one has been shown to have several biochemical and physiological effects on cancer cells. It induces apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial apoptotic pathway. It also inhibits cancer cell proliferation by inducing cell cycle arrest at the G1 phase. 6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one has been shown to increase the sensitivity of cancer cells to chemotherapy drugs by enhancing their uptake and promoting their retention in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical studies. However, 6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some cancer types.
Orientations Futures
There are several future directions for the research on 6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one. One direction is to investigate its efficacy in combination with other anticancer drugs, such as immunotherapies and targeted therapies. Another direction is to develop more potent and selective mitochondrial metabolism inhibitors that can overcome the limitations of 6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one. Finally, there is a need for more clinical trials to evaluate the efficacy and safety of 6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one in different cancer types and patient populations.
Conclusion
6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one is a novel anticancer drug that targets the mitochondrial metabolism of cancer cells. It has shown promising results in preclinical and clinical studies and has the potential to enhance the efficacy of standard chemotherapy drugs. 6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one, including investigating its efficacy in combination with other anticancer drugs and developing more potent and selective mitochondrial metabolism inhibitors.
Méthodes De Synthèse
6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one is a synthetic compound that was first synthesized by Raphael Rodriguez and his team at Wake Forest University in 2004. The synthesis method involves the reaction of 3-chloro-2-cyanopyridine with 4-methoxybenzylamine to form the intermediate 2-[[1-(4-methoxybenzyl)azetidin-3-yl]methyl]pyridine. This intermediate is then reacted with cyclopropylamine and 1,3-dimethyl-2-imidazolidinone to form the final product, 6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one.
Applications De Recherche Scientifique
6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one has been extensively studied in preclinical and clinical studies for its anticancer properties. It has shown efficacy against a wide range of cancer types, including pancreatic, lung, ovarian, and lymphoma. 6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one has also been shown to enhance the efficacy of standard chemotherapy drugs, such as gemcitabine and cisplatin.
Propriétés
IUPAC Name |
6-cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-16-6-4-15(5-7-16)19(24)21-10-13(11-21)12-22-18(23)9-8-17(20-22)14-2-3-14/h4-9,13-14H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFUPEGNCXOKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2589887.png)

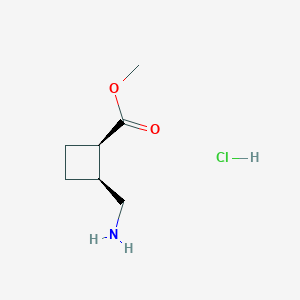
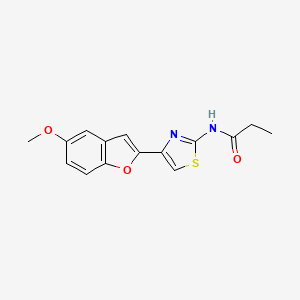
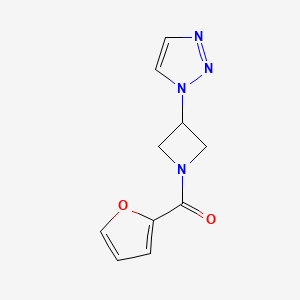
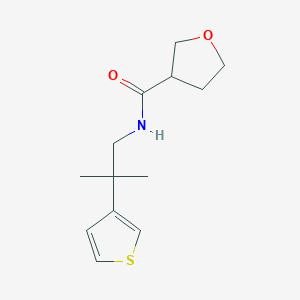
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine](/img/structure/B2589896.png)
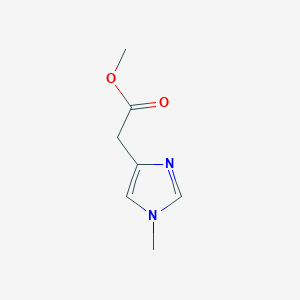
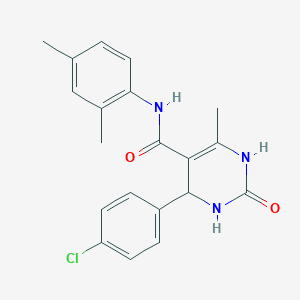
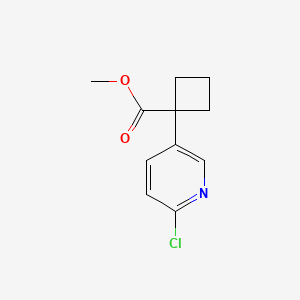
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2589906.png)
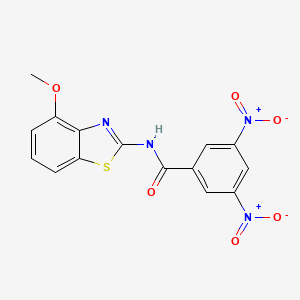
![4-methyl-N'-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide](/img/structure/B2589908.png)
